molecular formula C14H17N5O2 B2635112 6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 904373-20-2

6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2635112
CAS RN: 904373-20-2
M. Wt: 287.323
InChI Key: IAKGARPKYVVTST-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its InChI string: InChI=1S/C14H17N5O2/c1-5-6-7-18-9(2)8-19-10-11(15-13(18)19)16(3)14(21)17(4)12(10)20/h5-6,8H,7H2,1-4H3/b6-5+.


Physical And Chemical Properties Analysis

This compound is likely to have properties similar to other imidazole compounds, which are generally white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis of Purine Analogs and Derivatives

Research has demonstrated the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, important precursors for purine analogs, through reactions involving base-catalyzed cyclization and further reactions to yield various disubstituted-6-carbamoyl-1,2-dihydropurines and carbamoylpurines. Such synthetic routes offer a foundation for developing compounds with potential pharmacological activities (Alves, Proença, & Booth, 1994).

Antiviral and Antihypertensive Activity Studies

Another study focused on the synthesis of 7,8-polymethylenepurine derivatives from condensation reactions, leading to precursors for 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines. These compounds were investigated for their antiviral and antihypertensive activities, highlighting the compound's role in creating bioactive molecules (Nilov et al., 1995).

Novel Spiro and Imidazoline Derivatives

The reaction of 1-substituted 3-aminoquinoline-2,4-diones with isothiocyanates revealed an easy pathway to generate novel 2-thioxo-1′H-spiro[imidazoline-5,3′-indole]-2,2′-diones. This research illustrates the compound's utility in synthesizing unique structures, which could have implications in drug discovery and development (Klásek et al., 2009).

Metal-Catalyzed Carbocyclization Reactions

A study employing a rhodium N-heterocyclic carbene complex showcased the first example of a rhodium NHC-catalyzed [m + n + o] carbocyclization, utilizing the compound in diastereoselective metal-catalyzed [4 + 2 + 2] carbocyclization reactions. This highlights the compound's role in advanced synthetic chemistry applications, including the synthesis of complex molecular architectures (Evans et al., 2005).

Hepatoprotective Activity of Purine Derivatives

The synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and related compounds from cyclic ketene aminal through tandem addition-cyclization reactions was reported. Some of these compounds were screened for hepatoprotective activity, with one showing effectiveness, indicating potential therapeutic applications (Ram et al., 2002).

properties

IUPAC Name

6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-5-6-7-18-9(2)8-19-10-11(15-13(18)19)16(3)14(21)17(4)12(10)20/h5-6,8H,7H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKGARPKYVVTST-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 7585811

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